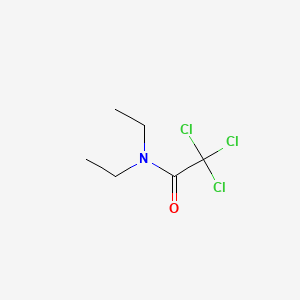

2,2,2-trichloro-N,N-diethylacetamide

描述

Historical Context and Evolution of Research in Chlorinated Acetamides

The study of chlorinated acetamides is intrinsically linked to the broader advancements in organic synthesis and the investigation of halogenated organic compounds. While specific historical details on the initial synthesis of 2,2,2-trichloro-N,N-diethylacetamide are not extensively documented in readily available literature, the evolution of research into its parent class, the chlorinated acetamides, provides a valuable backdrop.

Initially, research in this area was driven by the need for novel synthetic intermediates. The reactivity of the carbon-halogen bond and the stability of the amide group made chlorinated acetamides versatile building blocks in organic synthesis. For instance, the synthesis of related compounds like 2-chloro-N,N-diethylacetamide has been well-documented and is used in various synthetic applications, including the preparation of more complex molecules like calixarene (B151959) amides and spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives. chemicalbook.comsigmaaldrich.com

More recently, the focus on chlorinated acetamides has expanded due to their emergence as disinfection byproducts (DBPs) in drinking water treatment processes. The reaction of chlorine-based disinfectants with natural organic matter, which often contains amino acids and proteins, can lead to the formation of various haloacetamides. This has spurred research into their formation mechanisms, detection, and potential biological implications, although much of this research has centered on simpler dichloro- and trichloroacetamides rather than the N,N-diethyl derivative.

Structural Significance of the Amide and Trichloromethyl Moieties in Organic Chemistry

The chemical behavior and potential applications of this compound are largely dictated by the interplay of its two key functional groups: the amide and the trichloromethyl moiety.

The amide group is a cornerstone of organic and biological chemistry. Its defining feature is the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts significant double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation. This structural rigidity is a key factor in the conformation of peptides and proteins. Amides are generally less reactive than other carboxylic acid derivatives like esters and acid chlorides, a stability that makes them useful functional groups in a variety of molecular scaffolds.

The trichloromethyl group (-CCl3) , on the other hand, is a powerful electron-withdrawing group due to the high electronegativity of the three chlorine atoms. This strong inductive effect significantly influences the reactivity of the adjacent carbonyl group in this compound, making the carbonyl carbon more electrophilic. The trichloromethyl group is also a key player in certain chemical transformations, such as radical reactions. For example, related trichloroacetamides can undergo atom transfer radical cyclization to form lactams.

Overview of Key Research Areas Pertaining to this compound

While specific research dedicated solely to this compound is limited in publicly accessible literature, the study of its close analogs provides insight into its potential areas of investigation.

A primary area of interest is its use as a synthetic intermediate . The combination of the stable amide and the reactive trichloromethyl group makes it a potentially valuable building block. Research on analogous N-alkenyl-tethered trichloroacetamides has demonstrated their utility in the synthesis of 3,3-dichloro-γ- and δ-lactams through ruthenium-catalyzed atom transfer radical cyclization. This suggests that this compound could serve as a precursor in similar radical-mediated transformations.

Furthermore, the synthesis of related compounds like 2-chloro-N,N-diethylacetamide is a well-established process, often involving the reaction of diethylamine (B46881) with chloroacetyl chloride. chemicalbook.com By analogy, the synthesis of this compound would likely involve the reaction of diethylamine with trichloroacetyl chloride. A patent for heterocyclic compounds mentions the use of N,N-dimethylacetamide as a solvent, indicating the general utility of such amides in chemical processes. google.com

The study of its physicochemical properties is another key research area. Understanding properties such as boiling point, density, and solubility is crucial for its application in synthesis and for predicting its environmental fate and transport.

Below are some of the available physical and chemical properties for this compound and its close analog, 2,2,2-trichloro-N,N-dimethylacetamide.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2430-00-4 |

| Molecular Formula | C6H10Cl3NO |

| Molecular Weight | 218.51 g/mol |

| Boiling Point | 215.4°C at 760 mmHg |

| Density | 1.315 g/cm³ |

| Refractive Index | 1.49 |

| Flash Point | 84.1°C |

Computed Properties of 2,2,2-Trichloro-N,N-dimethylacetamide

| Property | Value |

|---|---|

| Molecular Formula | C4H6Cl3NO |

| Molecular Weight | 190.45 g/mol |

| InChIKey | WGBMKQSRUSKSOM-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trichloro-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWFZENWZGPLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179032 | |

| Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-00-4 | |

| Record name | 2,2,2-Trichloro-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trichloro N,n Diethylacetamide

Classical Approaches to 2,2,2-Trichloro-N,N-diethylacetamide Synthesis

Traditional methods for synthesizing this compound have long been established, primarily relying on the direct reaction of an acylating agent with diethylamine (B46881). These methods are valued for their reliability and straightforward execution.

Direct Amidation Reactions of Trichloroacetyl Halides with Diethylamine

The most conventional route to this compound involves the direct acylation of diethylamine with a trichloroacetyl halide, typically trichloroacetyl chloride. This nucleophilic acyl substitution reaction is a cornerstone of amide synthesis. The reaction proceeds by the nucleophilic attack of the nitrogen atom of diethylamine on the carbonyl carbon of trichloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. This prevents the protonation of the diethylamine, which would render it non-nucleophilic. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or an excess of the diethylamine reactant itself. The choice of solvent is also crucial, with aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran being commonly employed to facilitate the reaction.

Variations in Acylating Agent and Amine Substrate

While the direct use of trichloroacetyl chloride is prevalent, variations in both the acylating agent and the amine substrate can be employed to synthesize a range of N-substituted trichloroacetamides. For instance, other trichloroacetyl halides, such as trichloroacetyl bromide, can be used, although they are less common.

Furthermore, the scope of the amine substrate is broad, allowing for the synthesis of various N,N-disubstituted ureas and their analogs. This versatility is crucial in medicinal chemistry and materials science for creating libraries of compounds with diverse properties. The reaction of different primary and secondary amines with trichloroacetylating agents follows a similar mechanism to that of diethylamine.

Another variation involves the use of trichloroacetimidates as precursors. These compounds can rearrange to form trichloroacetamides under thermal or Lewis acid-catalyzed conditions. This method provides an alternative pathway to the desired amide products.

Process Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions is key to maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this, including temperature, solvent, and the choice of catalyst or promoter.

The use of catalysts can also significantly impact the reaction. For example, in the synthesis of glycosides, (salen)Co catalysts have been used as bench-stable promoters for the glycosylation of trichloroacetimidate (B1259523) donors at room temperature. researchgate.net The choice of solvent in these catalytic systems can also alter the stereoselectivity of the glycosylation. researchgate.net

Below is a table summarizing key optimization parameters for related amidation reactions:

| Parameter | Variation | Effect on Reaction |

| Temperature | Increasing from -30°C to room temperature | Can increase stereoselectivity without significant loss of yield nih.gov |

| Solvent | Nitrile vs. Ether solvents | Can alter stereoselectivity in catalyst-mediated reactions researchgate.net |

| Catalyst | Use of (salen)Co or TMSOTf | Promotes reaction and influences stereochemical outcome nih.govresearchgate.net |

Modern and Advanced Synthetic Strategies for Trichlorinated Amides

In recent years, more advanced and innovative methods for the synthesis of trichlorinated amides have been developed. These strategies often offer advantages such as milder reaction conditions, higher efficiency, and the use of more sustainable reagents.

Photochemical Syntheses of N-Substituted Trichloroacetamides

A novel and sustainable approach to the synthesis of N-substituted trichloroacetamides involves the use of photochemical reactions. nih.govacs.orgkobe-u.ac.jpnih.gov This method utilizes tetrachloroethylene (B127269) (TCE) as a starting material, which undergoes photochemical oxidation to generate trichloroacetyl chloride in situ. nih.govacs.orgkobe-u.ac.jp This highly reactive intermediate then immediately reacts with an amine present in the reaction mixture to form the corresponding N-substituted trichloroacetamide (B1219227) in high yields. nih.govacs.orgkobe-u.ac.jp

The reaction is typically carried out by irradiating a solution of TCE and the amine with a low-pressure mercury lamp at temperatures above 70°C while bubbling oxygen through the mixture. nih.govacs.orgkobe-u.ac.jp This "photo-on-demand" synthesis has the advantage of being applicable to a wide variety of amines, including those with low nucleophilicity. nih.govnih.gov

The table below illustrates the yields of various N-substituted trichloroacetamides synthesized using this photochemical method:

| Amine | Product | Yield (%) |

| Isopropylamine HCl | N-isopropyl-2,2,2-trichloroacetamide | 31 nih.govacs.orgkobe-u.ac.jp |

| tert-Butylamine HCl | N-tert-butyl-2,2,2-trichloroacetamide | 71 nih.govacs.orgkobe-u.ac.jp |

| 2,2,2-Trifluoroethylamine HCl | N-(2,2,2-trifluoroethyl)-2,2,2-trichloroacetamide | 71 nih.govacs.orgkobe-u.ac.jp |

| 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine HCl | Bis(trichloroacetamide) | 84 nih.govacs.org |

Catalyst-Mediated Preparations of Amides from Trichloroethyl Esters

Another modern approach to amide synthesis involves the catalyst-mediated conversion of 2,2,2-trichloroethyl esters. cdnsciencepub.comcdnsciencepub.com This method provides a practical route for the direct synthesis of amides through the aminolysis of these esters. The reaction is facilitated by a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cdnsciencepub.com

This protocol has been shown to be effective for a variety of primary and secondary amines, leading to the corresponding amides in high yields. cdnsciencepub.com The reaction conditions are generally mild, and the process is scalable, making it a promising approach for practical, one-pot aminolysis reactions. cdnsciencepub.com The choice of solvent can influence the reaction, with acetonitrile often being the solvent of choice. The reaction temperature also plays a significant role, with higher temperatures generally leading to higher conversion yields. cdnsciencepub.com

Alternative Synthetic Routes to this compound Analogues

While classical methods for the synthesis of this compound involve the acylation of diethylamine with trichloroacetyl chloride or a related derivative, several alternative methodologies have been developed for the preparation of its analogues. These routes offer different approaches, sometimes utilizing novel starting materials or reaction conditions to yield a variety of N-substituted trichloroacetamides.

One notable alternative involves the rearrangement of trichloroacetimidates. This method has been established to produce trichloroacetamides under either thermal or Lewis acid-catalyzed conditions, often resulting in high yields. syr.edu This rearrangement provides a pathway to various benzylic trichloroacetamides, expanding the library of available analogues. syr.edu The versatility of this method is demonstrated by its application in the synthesis of complex molecules and natural product cores, such as the pyrroloindoline ring system. syr.edu

Another innovative approach is the in situ, photo-on-demand synthesis of N-substituted trichloroacetamides (NTCAs) from tetrachloroethylene (TCE). acs.org This process involves the photochemical oxidation of TCE to generate trichloroacetyl chloride, which is highly toxic and corrosive. This reactive intermediate is not isolated but is immediately reacted in situ with a primary or secondary amine to form the corresponding NTCA in high yields. acs.org The reaction is typically carried out by irradiating a TCE solution containing the amine with a low-pressure mercury lamp at elevated temperatures while bubbling oxygen through the mixture. acs.org This method avoids the handling of trichloroacetyl chloride and has been successfully applied to synthesize a range of N-alkyl and N-cycloalkyl trichloroacetamide analogues. acs.org

The following table summarizes the synthesis of several 2,2,2-trichloroacetamide (B3429180) analogues using the photo-on-demand methodology.

Table 1: Synthesis of N-Substituted Trichloroacetamide Analogues via Photo-oxidation of Tetrachloroethylene

| Amine Reactant | Product | Reaction Conditions | Yield |

|---|---|---|---|

| 1-Hexylamine | N-Hexyl-2,2,2-trichloroacetamide | UV light, O₂, 80°C for 2h, then 120°C for 2h | ~97% |

| Benzylamine | N-Benzyl-2,2,2-trichloroacetamide | UV light, O₂, 50°C for 2h, then 120°C for 1h | ~97% |

| Cyclohexylamine | N-Cyclohexyl-2,2,2-trichloroacetamide | UV light, O₂, 70°C for 2h, then 70°C for 2.5h | 85% |

| Piperidine | 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-one | UV light, O₂, 80°C for 2h, then 120°C for 2h | ~97% |

Data sourced from ACS Omega. acs.org

Furthermore, radical cyclization reactions of trichloroacetamides, which are readily synthesized from allylic and homoallylic secondary amines, are used to produce nitrogen-containing heterocycles like α-chlorolactams. researchgate.net While the focus of these studies is often on the subsequent cyclization, the accessibility of the trichloroacetamide precursors from unsaturated amines points to another viable synthetic entry point to these structures. researchgate.net

Reactivity and Chemical Transformations of 2,2,2 Trichloro N,n Diethylacetamide

Reactions Involving the Trichloromethyl Group

The electron-withdrawing nature of the three chlorine atoms on the α-carbon significantly influences the reactivity of the trichloromethyl group, making it susceptible to reductions and nucleophilic attack.

Reductive Dehalogenation to Dichloroacetamides and Monochloroacetamides

The sequential removal of chlorine atoms from the trichloromethyl group of 2,2,2-trichloro-N,N-diethylacetamide can be achieved through reductive dehalogenation. This process yields N,N-diethyldichloroacetamide and N,N-diethylchloroacetamide. While specific studies on this compound are not extensively detailed in the provided results, the reductive dehalogenation of similar trichloroacetamides has been demonstrated. For instance, Lewis base-boryl radicals have been shown to promote selective mono- and di-hydrodechlorination of trichloroacetamides. researchgate.net This suggests that similar methodologies could be applicable to this compound for the controlled synthesis of its less halogenated counterparts.

The conversion of Huenig's base with sulfur dichloride in the presence of DABCO in chloroform (B151607) at 0°C results in the formation of dichloroacetamide, indicating a selective reaction at the N-ethyl group. rsc.org Furthermore, glutathione-dependent reductive dehalogenation has been observed in related α-haloketones, such as the reduction of 2,2',4'-trichloroacetophenone (B44736) to 2',4'-dichloroacetophenone. nih.gov This enzymatic process involves the initial formation of a glutathione (B108866) conjugate followed by an enzyme-catalyzed reduction. nih.gov

Grignard-Mediated Reductions and Subsequent Trapping Reactions of Related Trichloroethanones

While direct Grignard-mediated reductions on this compound are not explicitly detailed, studies on analogous 2,2,2-trichloro-1-arylethanones provide significant insight into the potential reactivity. These ketones can be reduced by Grignard reagents (RMgX) to form the corresponding 2,2-dichloro-1-arylethen-1-olates. nih.govrsc.org These reactive intermediates can then be trapped by a variety of electrophiles, leading to products of reduction, reduction/aldol condensation, reduction/Claisen condensation, or reduction/aldol-Tishchenko reactions. nih.govrsc.org This methodology highlights a potential pathway for the functionalization of the trichloromethyl group in related acetamides.

Furthermore, a Grignard-mediated rearrangement of trifluoroacetyl groups from dihydroisoquinoline enamides has been reported to produce tertiary trifluoromethylcarbinols. rsc.org This process involves an acyl group rearrangement to the β-carbon of the enamide, followed by nucleophilic addition of the Grignard reagent. rsc.org

Nucleophilic Substitutions and Rearrangements at the α-Carbon

The α-carbon of this compound is a site for potential nucleophilic substitution, although direct examples are not prevalent in the provided search results. However, the reactivity of the related monochloro-N,N-diethylacetamide offers a useful comparison. 2-Chloro-N,N-diethylacetamide has been utilized in the synthesis of various compounds, including calixarene (B151959) amides and spiro[cyclopropane-1,4'-pyrazol-3-one] derivatives. chemicalbook.comsigmaaldrich.com These reactions typically involve the displacement of the chloride ion by a nucleophile.

Reactions Involving the Amide Functionality

The amide group in this compound can also undergo various transformations, including conversions to vinylamines and participation in condensation reactions.

Conversion to N,N-Dialkyl-1,2,2-trichlorovinylamines

Information regarding the direct conversion of this compound to N,N-dialkyl-1,2,2-trichlorovinylamines is limited in the provided search results. However, related transformations provide some context. For instance, the synthesis of ynamine amides and esters can be achieved from N,N-diethylchloroacetamide via a β-chloro-β-chloroacyl-β-chloroenamine intermediate, followed by chlorine elimination. chemicalbook.com

Base-Catalyzed Condensation to N-Substituted Ureas and Carbamates

The amide functionality can participate in condensation reactions. While specific examples of base-catalyzed condensation of this compound with ureas and carbamates are not detailed, the general reactivity of amides in forming N-acylsulfenamides is known. This transformation can occur with primary amides, carbamates, and ureas reacting with N-thiosuccinimides or N-thiophthalimides. nih.gov The reaction with urea (B33335) functionalities often requires higher temperatures to achieve a good conversion rate. nih.gov This suggests that under appropriate basic conditions, the amide nitrogen of this compound could potentially act as a nucleophile in condensation reactions.

Behavior as a "Blocked Isocyanate" Precursor in Organic Synthesis

The concept of a "blocked isocyanate" involves a molecule that can release an isocyanate or a chemical equivalent under specific conditions, which then reacts with nucleophiles like amines to form ureas. Isocyanates are typically generated using hazardous reagents like phosgene (B1210022) or through rearrangements such as the Curtius, Lossen, and Hofmann reactions. Safer alternatives, like N,N'-carbonyldiimidazole (CDI), can also be used to generate an isocyanate equivalent in situ for urea synthesis. nih.gov

The structure of this compound, with its electron-withdrawing trichloromethyl group, suggests the potential for the trichloroacetyl moiety to act as a leaving group. However, in the context of serving as a "blocked isocyanate" precursor for synthesizing ureas, the direct reaction pathway is not prominently documented in scientific literature. The typical synthesis of ureas involves the reaction of an isocyanate with an amine. nih.gov While N-trichloroacetanilides have been used as substitutes for isocyanates in the synthesis of benzothiazol-2-ylureas, this involves an N-aryl primary amide precursor, not a tertiary amide like this compound. researchgate.net The generation of an isocyanate from this compound would require the cleavage of the amide C-N bond and subsequent rearrangement, a transformation that has not been established as a general synthetic route.

Amide Hydrolysis and Transamidation Reactions

The amide bond is generally stable and resistant to cleavage. The hydrolysis of tertiary amides, such as this compound, to the corresponding carboxylic acid and amine typically requires harsh reaction conditions, such as strong acid or base and elevated temperatures. The presence of the bulky and highly electronegative trichloromethyl group influences the reactivity of the carbonyl center, but the inherent stability of the N,N-diethylamide functionality remains a significant barrier to hydrolysis.

Transamidation, the exchange of the amine portion of an amide with another amine, is a thermodynamically challenging equilibrium process. nih.gov For tertiary amides, this transformation is particularly difficult and often requires catalytic activation. Research has shown that catalysts such as those based on palladium, titanium, or scandium can facilitate the transamidation of tertiary amides. nih.gov For example, the use of Pd(OAc)₂ with 2,2'-bipyridine (B1663995) has been effective for the transamidation of some tertiary amides, although it necessitates a large excess of the reacting amine. nih.gov Organocatalysts like L-proline have also been explored as a greener alternative for transamidation reactions. nih.gov While these general methods exist, specific studies detailing the hydrolysis or catalyzed transamidation of this compound are not extensively reported.

Diversification Through Further Derivatization

The trichloromethyl group in this compound is a key functional handle that enables further chemical diversification, leading to more complex molecular structures.

Synthesis of Amidines from Trichloroethyl Acetimidates

Amidines are valuable structural motifs in medicinal chemistry and materials science. A robust method for their synthesis involves the use of 2,2,2-trichloroethyl imidates. These imidates, which are stable and often crystalline solids, serve as excellent precursors for amidine formation under mild conditions. biointerfaceresearch.com

The synthesis begins not with an amide, but with a nitrile, which undergoes a Pinner reaction with 2,2,2-trichloroethanol (B127377) in the presence of hydrogen chloride to form the corresponding 2,2,2-trichloroethyl imidate hydrochloride. This intermediate can then be neutralized to the free base and subsequently reacted with a wide range of primary or secondary amines to furnish the desired amidines in high yields. biointerfaceresearch.com The use of trichloroethanol as the alcohol component is advantageous because its lower pKa enhances the electrophilicity of the imidate carbon, facilitating the reaction even with sterically hindered amines. biointerfaceresearch.com

Table 2: Examples of Amidine Synthesis Using 2,2,2-Trichloroethyl Acetimidate

| Amine Nucleophile | Product Amidine | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzylacetamidine | 92% |

| Aniline | N-Phenylacetamidine | 91% |

| Pyrrolidine | 1-(1-Iminoethyl)pyrrolidine | 85% |

| tert-Butylamine | N-tert-Butylacetamidine | 81% |

Yields are for the isolated p-bromobenzoate salt of the amidine, based on data for reactions of trichloroethyl acetimidate with various amines. biointerfaceresearch.com

Exploration of Derivatives and Analogues of 2,2,2 Trichloro N,n Diethylacetamide

Synthesis of N-Substituted and N,N-Dialkylated Trichlorinated Acetamides

The synthesis of N-substituted and N,N-dialkylated trichlorinated acetamides can be achieved through several methodologies, primarily involving the acylation of a corresponding amine. A prevalent method is the reaction of an amine with trichloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

A notable advancement in this area is the in situ photo-on-demand synthesis of N-substituted trichloroacetamides (NTCAs). acs.org This method utilizes tetrachloroethylene (B127269) (TCE) as the starting material, which upon photo-irradiation in the presence of oxygen, generates the highly reactive trichloroacetyl chloride. acs.org This intermediate immediately reacts with an amine present in the solution to yield the corresponding NTCA in high yields (approximately 97%). acs.org This process is advantageous as it is applicable to a wide range of amines, including those with low nucleophilicity like amides and fluorinated amines. acs.org

Another synthetic approach involves the nucleophilic trichloromethylation of N-(tert-butylsulfinyl)imines using chloroform (B151607). This method allows for a highly stereoselective synthesis of α-trichloromethyl amines, which are direct precursors to the target amide structures. rsc.org Furthermore, the chloroacetylation of aryl amines using chloroacetyl chloride in a suitable solvent like benzene (B151609) is a well-established method for producing N-aryl chloroacetamides, a related class of compounds. youtube.com

| Synthetic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Photo-on-Demand Synthesis | Tetrachloroethylene (TCE), Amine, O₂, UV light | TCE is photochemically oxidized to trichloroacetyl chloride, which reacts in situ with an amine to form the N-substituted trichloroacetamide (B1219227). | acs.org |

| Nucleophilic Trichloromethylation | N-(tert-butylsulfinyl)imine, Chloroform, Base (e.g., NaHMDS) | Stereoselective addition of the trichloromethyl group from chloroform to an imine to form an α-trichloromethyl amine. | rsc.org |

| Classical Acylation | Amine, Trichloroacetyl chloride | A direct reaction between an amine and trichloroacetyl chloride to form the corresponding amide. | youtube.com |

Preparation of Vinylamine (B613835) Analogues from Trichlorinated Amides

The direct conversion of 2,2,2-trichlorinated amides into vinylamine analogues is not a prominently documented transformation in the surveyed chemical literature. Vinylamines, also known as enamines, are characterized by an amine group attached to a carbon-carbon double bond. Their synthesis typically proceeds via the condensation of an aldehyde or ketone with a secondary amine. acs.org While trichlorinated amides can undergo various transformations, such as conversion to isocyanates, a direct, reliable route to vinylamines from this specific starting material is not readily apparent from existing research. acs.orgrsc.org The synthesis of vinylamines often relies on the hydrolysis of polymers like poly(N-vinylformamide) or reactions involving N-alkoxylactams with organometallic reagents. ncsu.eduresearchgate.netmasterorganicchemistry.com

Development of Complex Heterocyclic Systems Incorporating the Trichloromethyl Amide Moiety

The trichloromethyl group, when part of an amide or a related structure, serves as a versatile synthon for constructing complex heterocyclic systems. The high reactivity of this group facilitates various cyclization and annulation reactions.

One significant application is the synthesis of azolo acs.orgrsc.orgorganic-chemistry.orgtriazines. rsc.org This process involves the initial reaction of an aminoazole with trichloroacetonitrile (B146778) to form a trichloroacetamidine intermediate. This intermediate then undergoes ring closure with triethyl orthoformate to yield the fused triazine ring system bearing a trichloromethyl group. rsc.org

Another important transformation is the conversion of α-trichloromethyl amines into chiral 2,2-dichloroaziridines. This occurs through an intramolecular nucleophilic substitution, providing a pathway to strained, three-membered heterocyclic rings which are valuable intermediates in organic synthesis. rsc.org

Furthermore, related chloroacetamide precursors are instrumental in building other heterocyclic structures. For instance, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid can be converted through a multi-step synthesis into 3-chloro-2-aryl-4-oxoazetidin-1-yl derivatives, demonstrating the utility of chloro-amide structures in forming four-membered β-lactam rings.

| Heterocyclic System | Precursor/Key Intermediate | Description of Synthesis | Reference |

|---|---|---|---|

| Azolo acs.orgrsc.orgorganic-chemistry.orgtriazines | Trichloroacetamidine | Formed from an aminoazole and trichloroacetonitrile, the amidine undergoes cyclization with triethyl orthoformate. | rsc.org |

| 2,2-Dichloroaziridines | α-Trichloromethyl amine | An intramolecular nucleophilic substitution reaction leads to the formation of the three-membered aziridine (B145994) ring. | rsc.org |

| Azetidinones (β-Lactams) | 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids | Dehydrative annulation in the presence of chloroacetyl chloride and triethylamine (B128534) yields the four-membered ring. |

Structure-Reactivity and Structure-Property Relationship Studies within the Trichlorinated Amide Class

Studies on structure-activity relationships (SAR) within the broader class of amides reveal important trends. For instance, the toxicity of certain halo-amides is greater than what would be predicted by simple models, suggesting that these molecules can act as reactive toxicants. researchgate.net Amides capable of forming covalent bonds through mechanisms like S(N)2 displacement or Michael addition often exhibit this "excess toxicity". researchgate.net The reactivity with nucleophiles, such as the thiol group of glutathione (B108866), can be a predictor of this enhanced biological activity. researchgate.net

The nature of the substituent on the amide nitrogen also plays a critical role in reactivity. In the hydrolysis of hydroxy-amides, the reaction mechanism can shift based on the N-substituents. For example, the Brønsted β values, which measure the sensitivity of the reaction rate to the basicity of a catalyst, change with different N-alkyl groups, indicating that proton transfer is a significant part of the reaction coordinate in the breakdown of the tetrahedral intermediate. Similarly, the antimicrobial activity of alkyl amides is strongly dependent on the length of the alkyl chain, with chain lengths of 11 to 15 carbons often showing the highest activity against various microorganisms.

| Structural Feature | Observed Effect | Underlying Principle | Reference |

|---|---|---|---|

| Trichloromethyl Group | Increases electrophilicity of the carbonyl carbon; acts as a leaving group (as CHCl₃) in some base-catalyzed reactions. | Strong inductive electron-withdrawing effect. | acs.org |

| N-Substituents | Influences reaction rates and mechanisms (e.g., hydrolysis); determines biological activity profiles. | Steric and electronic effects of the substituent alter the properties of the amide nitrogen and overall molecular conformation. | |

| Halogen position (general halo-amides) | Can lead to higher than predicted toxicity ("excess toxicity"). | The molecule can act as an electrophile for covalent bond formation with biological nucleophiles via S(N)2 or Michael addition. | researchgate.net |

Advanced Spectroscopic and Computational Approaches for Elucidating the Structure and Reactivity of 2,2,2 Trichloro N,n Diethylacetamide

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed fingerprint of the molecular vibrations within 2,2,2-trichloro-N,N-diethylacetamide. These methods are instrumental in identifying functional groups and elucidating the molecule's structural framework.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FT-IR spectrum is dominated by vibrations associated with the amide group, the trichloromethyl group, and the diethylamino moiety.

Key vibrational modes anticipated in the FT-IR spectrum include the C=O stretching of the amide, typically appearing in the region of 1630-1680 cm⁻¹. The presence of the electron-withdrawing trichloromethyl group is expected to shift this band to a higher frequency compared to unsubstituted amides. The C-N stretching vibration of the amide linkage is also a significant feature. The various C-H stretching and bending vibrations of the ethyl groups will be present in their characteristic regions. The C-Cl stretching vibrations of the trichloromethyl group are expected in the lower frequency region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~2980 | ν(C-H) | Asymmetric stretching of CH₃ |

| ~2940 | ν(C-H) | Asymmetric stretching of CH₂ |

| ~1670 | ν(C=O) | Amide I band (carbonyl stretch) |

| ~1450 | δ(C-H) | Scissoring of CH₂ |

| ~1380 | δ(C-H) | Symmetric bending of CH₃ |

| ~1270 | ν(C-N) | Amide III band (C-N stretch) |

| ~800 | ν(C-Cl) | Asymmetric stretching of CCl₃ |

| ~680 | ν(C-Cl) | Symmetric stretching of CCl₃ |

Note: These are predicted values based on computational modeling and data from similar compounds. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be valuable for observing vibrations that are weak or absent in the FT-IR spectrum.

The symmetric stretching vibrations of the CCl₃ group, for instance, are expected to give rise to a strong Raman signal. The C-C skeletal vibrations of the diethylamino group would also be prominent. The amide C=O stretch, while also IR active, will be observable in the Raman spectrum as well. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational landscape of the molecule.

Table 2: Predicted FT-Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~2945 | ν(C-H) | Symmetric stretching of CH₂ |

| ~1665 | ν(C=O) | Amide I band (carbonyl stretch) |

| ~1455 | δ(C-H) | Scissoring of CH₂ |

| ~1100 | ν(C-C) | Skeletal C-C stretching |

| ~685 | ν(C-Cl) | Symmetric stretching of CCl₃ |

| ~400 | δ(C-N-C) | Deformation of the diethylamino group |

Note: These are predicted values based on computational modeling and data from analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR are fundamental techniques for the structural characterization of this compound. The chemical shifts (δ) of the signals in both spectra are highly sensitive to the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectrum, the ethyl groups are expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The electron-withdrawing nature of the amide carbonyl and the trichloromethyl group will cause a downfield shift of the methylene proton signals compared to a simple alkane.

The ¹³C NMR spectrum will exhibit distinct signals for each unique carbon atom. The carbonyl carbon of the amide will appear at a significantly downfield chemical shift. The carbon of the trichloromethyl group will also be deshielded. The methylene and methyl carbons of the ethyl groups will have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.4 - 3.6 | Quartet | -N-CH₂ -CH₃ |

| ¹H | ~1.2 - 1.4 | Triplet | -N-CH₂-CH₃ |

| ¹³C | ~165 | Singlet | C =O |

| ¹³C | ~95 | Singlet | -C Cl₃ |

| ¹³C | ~42 | Singlet | -N-CH₂ -CH₃ |

| ¹³C | ~13 | Singlet | -N-CH₂-CH₃ |

Note: These are predicted values based on computational modeling and data from similar compounds. The solvent used for NMR analysis can influence the exact chemical shifts.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique used in conjunction with NMR to elucidate reaction mechanisms and study molecular dynamics. In the context of this compound, deuterium labeling could be employed to investigate reactions involving the α-protons of the diethylamino group, if any were present. However, since the acetyl group is perchlorinated, there are no α-protons on the acetyl moiety to be exchanged.

Theoretically, if a related compound with α-protons were studied, such as N,N-diethylacetamide, deuterium exchange studies could be performed. By treating the amide with a deuterium source like D₂O under acidic or basic conditions, the α-protons could be replaced by deuterium. researchgate.netbeilstein-journals.org Monitoring the disappearance of the corresponding proton signals in the ¹H NMR spectrum would provide information about the lability of these protons and the kinetics of the exchange process. researchgate.net This type of study can reveal insights into enolate formation and other fundamental reactivity patterns of amides.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the elucidation of a molecule's structure and elemental composition. The process involves ionizing a chemical compound and then separating the resulting ions based on their mass-to-charge ratio to generate a mass spectrum. The fragmentation pattern observed in the mass spectrum is unique to a particular molecule and provides a "fingerprint" that can be used for identification.

For this compound, a detailed experimental analysis of its fragmentation pattern under various ionization conditions is not extensively documented in readily accessible scientific literature. However, fundamental data, such as the compound's molecular weight, is a prerequisite for any mass spectrometry analysis.

Interactive Table: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 2430-00-4 | chemnet.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₀Cl₃NO | chemnet.com |

| Molecular Weight | 218.51 g/mol | bldpharm.com |

| Density | 1.315 g/cm³ | chemnet.com |

| Boiling Point | 215.4°C at 760 mmHg | chemnet.com |

| Flash Point | 84.1°C | chemnet.com |

This table is interactive. You can sort the data by clicking on the column headers.

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

The elucidation of reaction mechanisms and kinetics is greatly enhanced by the ability to monitor chemical transformations in real time. For the synthesis of this compound, in situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools. These methods provide a continuous stream of data from within the reaction vessel, offering insights into the consumption of reactants, the formation of products, and the appearance of any transient intermediates without the need for offline sampling and analysis.

The primary synthetic route to this compound involves the reaction of trichloroacetyl chloride with diethylamine (B46881). This reaction is typically fast and exothermic, making real-time monitoring crucial for understanding its kinetics and ensuring process control.

In Situ FTIR Spectroscopy

In situ FTIR spectroscopy is particularly well-suited for monitoring the progress of this amidation reaction. By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be collected at short intervals, tracking the concentration changes of key functional groups.

The reaction can be monitored by observing the disappearance of the characteristic carbonyl stretch of the trichloroacetyl chloride and the appearance of the amide I band of the product, this compound. The C-N stretching vibration of the diethylamine reactant would also decrease in intensity over the course of the reaction.

A hypothetical dataset for the in situ FTIR monitoring of the reaction between trichloroacetyl chloride and diethylamine is presented below. The data illustrates the expected changes in the infrared spectrum as the reaction proceeds.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Expected Trend During Reaction |

| ~1780 | C=O stretch (acid chloride) | Decrease |

| ~1650 | Amide I band (C=O stretch) | Increase |

| ~1150 | C-N stretch (amine) | Decrease |

Interactive Data Table: In Situ FTIR Monitoring Data

The data clearly shows the consumption of the acid chloride and the formation of the amide product over a period of 150 seconds. This type of real-time data is instrumental in determining the reaction rate and endpoint.

In Situ NMR Spectroscopy

In situ or flow NMR spectroscopy offers another powerful method for real-time reaction monitoring, providing detailed structural information as the reaction progresses. rsc.org For the synthesis of this compound, ¹H NMR would be particularly informative. The reaction could be carried out in a deuterated solvent within an NMR tube, and spectra acquired at regular intervals.

Key spectral changes to monitor would include the disappearance of the N-H proton signal of diethylamine and the appearance of new signals corresponding to the ethyl groups in the final amide product. The chemical shifts of the ethyl protons in diethylamine are different from those in this compound due to the change in the electronic environment upon amide bond formation.

A hypothetical representation of the data that could be obtained from in situ ¹H NMR monitoring is provided in the table below.

| Chemical Shift (ppm) | Proton Assignment | Expected Trend During Reaction |

| ~1.1 (triplet) | -CH₃ (diethylamine) | Decrease |

| ~2.6 (quartet) | -CH₂- (diethylamine) | Decrease |

| ~1.2 (triplet) | -CH₃ (product) | Increase |

| ~3.4 (quartet) | -CH₂- (product) | Increase |

Interactive Data Table: In Situ ¹H NMR Monitoring Data

This kinetic data allows for the direct observation of the conversion of the starting material to the product, enabling the calculation of reaction rates and the elucidation of the reaction mechanism. While no specific studies detailing the in situ spectroscopic monitoring of the synthesis of this compound have been published, the principles derived from monitoring similar amidation reactions are directly applicable. acs.orgnih.gov

Synthetic Utility and Applications of 2,2,2 Trichloro N,n Diethylacetamide in Organic Chemistry

Role as a Versatile Building Block in Multi-Step Organic Syntheses

While direct applications of 2,2,2-trichloro-N,N-diethylacetamide are specialized, the broader class of N,N-diethyl-alpha-haloacetamides serves as a valuable building block in the construction of complex molecular architectures. The related compound, 2-chloro-N,N-diethylacetamide, is frequently used for introducing the N,N-diethylacetamido functional group into larger molecules. This is particularly evident in the synthesis of specialized macrocycles like calixarenes and calix chemicalbook.compyrroles. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

In these syntheses, the chloroacetamide derivative is used to modify the core macrocycle structure, attaching N,N-diethylaminocarbonylmethoxy arms. chemicalbook.comsigmaaldrich.com This functionalization is crucial for creating molecules with specific host-guest binding properties, such as receptors for ions or small molecules. sigmaaldrich.com The reactivity of the alpha-halogen allows for nucleophilic substitution reactions, making it an effective agent for alkylating phenols or other nucleophilic sites on a parent molecule. The trichloro- variant, this compound, offers a different set of reactive properties due to the electron-withdrawing nature of the trichloromethyl group, influencing the reactivity of the adjacent carbonyl group.

| Application Area | Example of Building Block Used | Resulting Structure |

| Macrocycle Synthesis | 2-Chloro-N,N-diethylacetamide | Calixarene (B151959) Amides chemicalbook.comsigmaaldrich.com |

| Supramolecular Chemistry | 2-Chloro-N,N-diethylacetamide | Amide Calix chemicalbook.compyrrole Macrocycles sigmaaldrich.com |

| Ligand Synthesis | 2-Chloro-N,N-diethylacetamide | 5-bromo-25,26,27,28-tetrakis[(N,N-diethylaminocarbonyl)-methoxy]calix chemicalbook.comarene sigmaaldrich.com |

Applications as a Precursor for Nitrogen-Containing Functional Groups

The N-substituted trichloroacetamide (B1219227) functional group is a valuable precursor for other nitrogen-containing moieties, primarily due to its ability to act as a "blocked" or "masked" isocyanate. acs.orgnih.gov This reactivity is centered on the trichloromethyl group, which can be eliminated as chloroform (B151607) (CHCl3) under basic conditions.

This transformation unmasks a highly reactive isocyanate intermediate, which can then be trapped in situ by various nucleophiles. This strategy provides a safer and more convenient alternative to handling highly toxic and corrosive reagents like phosgene (B1210022) or volatile isocyanates directly. acs.orgnih.gov The process allows for the conversion of the stable, solid trichloroacetamide into functional groups such as ureas (by reaction with amines) and carbamates (by reaction with alcohols). nih.gov This synthetic pathway is particularly useful in creating complex molecules where direct use of an isocyanate might be problematic due to side reactions or instability.

Use in the Preparation of Specific Amidine and Urea (B33335) Derivatives

The utility of N-substituted trichloroacetamides as isocyanate precursors is directly applicable to the synthesis of urea derivatives. acs.orgnih.gov The reaction proceeds via a base-catalyzed elimination of chloroform from the trichloroacetamide. The resulting isocyanate intermediate is not isolated but reacts immediately with a primary or secondary amine present in the reaction mixture to form the corresponding N,N',N'-trisubstituted or N,N'-disubstituted urea.

This method has been successfully employed for a variety of amines, demonstrating its broad applicability. nih.gov

| Starting Amine Nucleophile | Resulting Product Type | Key Intermediate |

| Primary Amines (R-NH2) | N-Substituted Ureas | Isocyanate (R-N=C=O) |

| Secondary Amines (R2NH) | N,N-Disubstituted Ureas | Isocyanate (R-N=C=O) |

| Alcohols (R-OH) | Carbamates | Isocyanate (R-N=C=O) |

While the conversion to ureas is well-documented for the N-substituted trichloroacetamide class, the direct synthesis of amidines from this compound is less common. General methods for amidine synthesis typically involve the reaction of nitriles with amines (the Pinner reaction) or the treatment of amides with activating agents followed by an amine. organic-chemistry.orgresearchgate.net The strong electron-withdrawing nature of the trichloromethyl group in this compound makes the carbonyl carbon highly electrophilic, suggesting potential for transformations leading to amidine-like structures, though this specific application is not widely reported.

Contribution to Novel Reaction Methodologies and Transformations

A significant contribution involving N-substituted trichloroacetamides is the development of "photo-on-demand" synthesis methodologies. acs.orgnih.gov This innovative approach uses tetrachloroethylene (B127269) (TCE), a common and stable solvent, as the starting material. Through photochemical oxidation using UV light and oxygen, TCE is converted in situ into the highly reactive and toxic trichloroacetyl chloride. acs.orgnih.gov

This reactive intermediate is immediately trapped by an amine present in the solution to form the desired N-substituted trichloroacetamide, including derivatives like this compound. This process avoids the need to isolate and handle hazardous reagents like trichloroacetyl chloride. nih.gov Furthermore, the N-trichloroacetamides generated through this method can be directly converted in a one-pot fashion to other valuable compounds like ureas and carbamates. acs.orgnih.gov This photo-on-demand strategy represents a safer, more sustainable, and efficient chemical process, minimizing waste and the handling of hazardous materials. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。